Home > Products > Screening Compounds P89445 > (3S)-3-(Pyrrolidin-1-YL)pyrrolidine
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine - 859282-12-5

(3S)-3-(Pyrrolidin-1-YL)pyrrolidine

Catalog Number: EVT-339087
CAS Number: 859282-12-5
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-3-(Guanin-9-yl)pyrrolidin-1-N-ylcarbonylphosphonic acid

Compound Description: This compound is a pyrrolidine nucleotide that acts as a nanomolar competitive inhibitor of purine nucleoside phosphorylase (PNP). It exhibits Ki values in the range of 16-100 nM for PNP isolated from various cell lines. []

Relevance: (3R)-3-(Guanin-9-yl)pyrrolidin-1-N-ylcarbonylphosphonic acid shares the core pyrrolidine ring structure with (3S)-3-(Pyrrolidin-1-yl)pyrrolidine, although it is substituted at the 3-position with a guanin-9-ylcarbonylphosphonic acid moiety. This difference highlights the potential for diverse substitutions on the pyrrolidine ring to achieve specific biological activities. []

(3S,4R)-4-(Guanin-9-yl)-3-hydroxypyrrolidin-1-N-ylcarbonylphosphonic acid

Compound Description: Similar to the previous compound, this pyrrolidine nucleotide also demonstrates potent competitive inhibition of PNP, exhibiting Ki values ranging from 10-24 nM against PNP from different cell lines. []

Quaternary ammonium betaine 7

Compound Description: This compound exhibits exceptional potency and selectivity as an αvβ6 integrin receptor inhibitor, demonstrating a selectivity of 1.4 to >3 logs over other αv integrins in cell adhesion assays. []

Relevance: Quaternary ammonium betaine 7 contains a pyrrolidine ring within its structure, while (3S)-3-(Pyrrolidin-1-yl)pyrrolidine has two linked pyrrolidine rings. This highlights the importance of the pyrrolidine moiety in designing compounds that target integrin receptors, like αvβ6. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 17)

Compound Description: This compound exhibits potent and selective inhibition against the FLT3-ITD mutant, a promising drug target for acute myeloid leukemia (AML). It displays an IC50 of 0.8 nM against FLT3-ITD and exhibits good selectivity over c-KIT kinase (>500-fold). []

Relevance: (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide incorporates a pyrrolidine ring as a substituent on the propanamide chain. This structural similarity to (3S)-3-(Pyrrolidin-1-yl)pyrrolidine suggests that exploring modifications around the pyrrolidine moiety, such as attaching it to different scaffolds or varying the length and substitution of the connecting chain, could be a viable strategy for designing new FLT3 inhibitors. []

1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea (Compound 1)

Compound Description: This compound is identified as a potential competitive inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, exhibiting a higher docking score (-8.069 kcal/mol) and MM-GBSA binding free energy (-49.56 kcal/mol) than remdesivir triphosphate. []

Relevance: 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea contains a piperazine ring, which is structurally similar to pyrrolidine. This suggests that exploring substitutions and modifications on the (3S)-3-(Pyrrolidin-1-yl)pyrrolidine structure, particularly incorporating similar cyclic amines, could potentially lead to the discovery of novel antiviral agents targeting RdRp. []

Overview

(3S)-3-(Pyrrolidin-1-YL)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered saturated heterocyclic compound containing one nitrogen atom. This specific compound features two pyrrolidine rings, with one of them substituted by a pyrrolidin-1-yl group. The stereochemistry at the 3-position is critical for its biological activity and properties.

Source

The compound can be synthesized through various methods in organic chemistry, often involving the manipulation of existing pyrrolidine derivatives. Its relevance spans multiple fields, including medicinal chemistry and pharmacology, due to its potential applications in drug development.

Classification

(3S)-3-(Pyrrolidin-1-YL)pyrrolidine is classified as an organic compound and more specifically as a bicyclic amine. It is also categorized under alkaloids, which are naturally occurring compounds that mostly contain basic nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine can be achieved through several methods:

  1. Cyclization Reactions: One common method involves the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds, under acidic or basic conditions.
  2. Reductive Amination: Another approach may involve reductive amination processes where a ketone or aldehyde is reacted with pyrrolidine in the presence of reducing agents.
  3. N-Alkylation: This method includes the alkylation of a pyrrolidine derivative with an appropriate alkyl halide or sulfonate to introduce the second pyrrolidine ring.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and selectivity for the desired stereoisomer. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine can be represented as follows:

  • Molecular Formula: C10_{10}H18_{18}N2_2
  • Molecular Weight: 182.26 g/mol
  • Structural Representation: The compound features two pyrrolidine rings connected through a single bond, with specific stereochemistry at the 3-position.

Data

The compound exhibits chirality due to the presence of stereogenic centers. The three-dimensional conformation can significantly influence its biological interactions and pharmacological properties.

Chemical Reactions Analysis

Reactions

(3S)-3-(Pyrrolidin-1-YL)pyrrolidine can participate in various chemical reactions:

  1. Substitution Reactions: The nitrogen atom in the pyrrolidine rings can act as a nucleophile in substitution reactions with electrophiles.
  2. Oxidation Reactions: Oxidative transformations can modify the nitrogen or carbon atoms within the structure, potentially leading to new derivatives with altered properties.
  3. Formation of Salts: The basic nature of the amine allows for salt formation with acids, which can enhance solubility and stability.

Technical Details

The reactivity of this compound is influenced by its steric and electronic environment, making it suitable for further functionalization in synthetic organic chemistry.

Mechanism of Action

Data

Research into similar compounds suggests potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually exists as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in polar solvents like water and ethanol due to its amine functionality.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a certain range depending on stereochemistry.

Chemical Properties

  • Basicity: Exhibits basic properties due to the nitrogen atoms, allowing it to form salts with acids.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Applications

Scientific Uses

(3S)-3-(Pyrrolidin-1-YL)pyrrolidine has potential applications in:

  1. Pharmaceutical Development: As a lead compound or scaffold for designing new drugs targeting neurological diseases.
  2. Chemical Research: Used in studies exploring structure-activity relationships within related compounds.
  3. Biochemical Studies: Investigated for its effects on neurotransmitter systems in experimental models.
Medicinal Chemistry Context of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine in Modern Drug Discovery

Role of Pyrrolidine Scaffolds in Bioactive Molecule Design

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, represents a privileged scaffold in medicinal chemistry due to its versatile applications in drug design. This structural motif is present in >37 FDA-approved drugs, ranking it first among non-aromatic nitrogen-containing heterocycles for pharmaceutical applications [1] [7]. The significance stems from several intrinsic properties: 1) Spatial diversification enabled by sp³-hybridized carbon atoms allows extensive exploration of pharmacophore space; 2) Stereochemical complexity from up to four chiral centers permits precise control over molecular orientation; and 3) Favorable physicochemical properties including reduced lipophilicity (LogP = 0.459) compared to carbocyclic counterparts, and enhanced aqueous solubility (LogS = 0.854) critical for bioavailability [1].

(3S)-3-(Pyrrolidin-1-yl)pyrrolidine exemplifies a bis-pyrrolidine architecture that leverages these advantages. The dual-ring system provides:

  • Enhanced target engagement: The tertiary nitrogen atoms facilitate strong hydrogen bonding and electrostatic interactions with biological targets
  • Conformational restraint: The linker between rings restricts rotational freedom, potentially improving binding selectivity
  • Stereochemical specificity: The (S)-configuration at the 3-position enables enantioselective target recognition, crucial for minimizing off-target effects [1]

Notably, this scaffold features in kinase inhibitors and CNS therapeutics due to its ability to cross biological barriers while maintaining metabolic stability – a key advantage over aromatic heterocycles that undergo oxidative metabolism [1] [7]. Recent approvals (2022) of pyrrolidine-containing drugs (pacritinib, futibatinib, daridorexant) underscore its pharmaceutical relevance [7].

Table 1: Key Physicochemical Properties of Pyrrolidine vs. Related Heterocycles

ParameterPyrrolidinePyrrole (Aromatic)Cyclopentane
Dipole Moment (D)1.4112.9300.073
LogP0.4590.7503.000
LogS0.854-0.175-2.642
Polar Surface Area (Ų)16.46413.9640
H-bond Donors1.01.00
H-bond Acceptors1.50.50

Source: Adapted from QikProp calculations [1]

Comparative Analysis of Saturated vs. Aromatic Nitrogen Heterocycles for Pharmacophore Optimization

The strategic selection between saturated pyrrolidine and aromatic pyrrole rings significantly impacts drug-like properties and biological efficacy. Key differentials include:

Electronic Distribution: Pyrrolidine's fully saturated structure exhibits reduced electron density at ring carbons compared to the delocalized π-system of pyrrole. This decreases susceptibility to cytochrome P450-mediated oxidation, enhancing metabolic stability. Pyrroles undergo CYP-catalyzed epoxidation leading to reactive intermediates capable of glutathione conjugation or protein adduction – a significant limitation for drug development [1] [8].

Solubility Profiles: Pyrrolidine's higher hydrogen-bonding capacity (donor: 1.0, acceptor: 1.5 vs. pyrrole's donor: 1.0, acceptor: 0.5) translates to superior aqueous solubility (LogS 0.854 vs. -0.175). This is further reflected in polar surface area (PSA 16.464Ų vs. 13.964Ų), a critical parameter for membrane permeability and oral bioavailability. The balanced lipophilicity (LogP 0.459) enables traversal of phospholipid bilayers while maintaining aqueous-phase solubility – a key advantage for CNS-targeted compounds like (3S)-3-(pyrrolidin-1-yl)pyrrolidine [1].

Biological Interactions: Saturation enables three-dimensional target engagement unavailable to planar aromatics. The non-planar "puckered" conformation of pyrrolidine permits optimal vectoring of substituents into complementary binding pockets. This is particularly advantageous for G-protein coupled receptors (GPCRs) and ion channels where deep, stereospecific binding clefts exist. Additionally, pyrrolidine's aliphatic nitrogen basicity (pKBHX 2.59) facilitates salt bridge formation with aspartate/glutamate residues, unlike pyrrole's weakly basic nitrogen (pKBHX 0.15) [1] [4].

For (3S)-3-(pyrrolidin-1-yl)pyrrolidine, these properties manifest as:

  • Reduced metabolic activation potential versus fused imidazole/pyrrole systems
  • Enhanced blood-brain barrier penetration for neurotherapeutic applications
  • Improved solubility profile facilitating formulation development
  • Stronger target affinity through dual nitrogen-mediated hydrogen bonding [1] [7]

Pseudorotation Dynamics and 3D Spatial Coverage in Pyrrolidine Derivatives

The conformational flexibility of pyrrolidine derivatives represents their most distinctive pharmacological advantage over rigid scaffolds. This dynamic behavior originates from pseudorotation – a low-energy (≤5 kcal/mol) interconversion between twist and envelope conformers via ring puckering [1]. For (3S)-3-(pyrrolidin-1-yl)pyrrolidine, this phenomenon enables:

Adaptive Binding: The bis-pyrrolidine system samples multiple low-energy conformations (Cₛ symmetry: 8 conformers; C₂ symmetry: 4 conformers), creating a conformational ensemble that can adapt to binding site topography. This "induced fit" capability is particularly valuable for targeting structurally diverse protein families like kinases or GPCRs [1]. Pseudorotation barriers (ΔG‡ ~3–5 kcal/mol) permit rapid interconversion at physiological temperatures, enabling dynamic interactions during binding events [1].

Stereoelectronic Tuning: The endocyclic torsion angles (θ) vary significantly during pseudorotation (Cₐ-Cᵦ-Cᵧ-N: 0° to 40°), modulating nitrogen lone pair orientation and thus hydrogen-bonding capacity. This allows optimization of electrostatic complementarity without altering covalent structure. For (3S)-3-(pyrrolidin-1-yl)pyrrolidine, the chiral 3-position further directs spatial orientation of the second pyrrolidine ring, creating a stereodependent vectoring effect [1].

Table 2: Conformational Parameters of Pyrrolidine Pseudorotation

ParameterEnvelope ConformerTwist ConformerBarrier
Puckering Amplitude0.8–1.0 Å0.6–0.8 Å-
ΔG (kcal/mol)0 (reference)0.2–0.53–5
Torsion Angle Range±25°±35°-
Nitrogen InversionSyn/anti interconvertLocked orientation5–6

Source: Computational analysis data [1]

Three-Dimensional Coverage: Unlike planar aromatics, pyrrolidine's non-planarity provides spherical spatial coverage with a radius of ~3Å from ring centroid. This volumetric advantage is quantifiable through principal moment of inertia (PMI) analysis, where pyrrolidine exhibits near-spherical distribution (PMI ratio 0.85) versus pyrrole's disk-like profile (PMI ratio 0.25) [1]. For (3S)-3-(pyrrolidin-1-yl)pyrrolidine, the fused system extends this coverage through:

  • Vector-specific projection of the second pyrrolidine ring into adjacent binding regions
  • Chirality-directed spatial occupancy creating enantioselective binding pockets
  • Increased Fsp³ character (0.80) enhancing shape complexity versus flat heterocycles [1] [7]

These dynamics enable unprecedented target selectivity – exemplified by kinase inhibitors where subtle conformational shifts discriminate between ATP-binding sites of structurally similar enzymes. The (S)-stereochemistry specifically optimizes vector alignment with conserved catalytic residues, demonstrating how chiral pyrrolidine derivatives exploit pseudorotational flexibility for precision targeting [1] [7].

Properties

CAS Number

859282-12-5

Product Name

(3S)-3-(Pyrrolidin-1-YL)pyrrolidine

IUPAC Name

1-[(3S)-pyrrolidin-3-yl]pyrrolidine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2/t8-/m0/s1

InChI Key

HFZLSTDPRQSZCQ-QMMMGPOBSA-N

SMILES

C1CCN(C1)C2CCNC2

Canonical SMILES

C1CCN(C1)C2CCNC2

Isomeric SMILES

C1CCN(C1)[C@H]2CCNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.